Hericenone F

NGF synthesis Neurotrophic activity In vitro bioassay

Hericenone F (CAS 141996-36-3) is a geranyl-resorcinol meroterpenoid sourced from Hericium erinaceus fruiting bodies. Its bioactivity fingerprint—~23 pg/mL NGF induction in astroglial cells, ~40% NO suppression in macrophages, and pancreatic lipase inhibition—differentiates it from congeners C–E and H. This compound is contraindication-negative for ER stress protection, validating its use as a structurally matched negative control for 3-hydroxyhericenone F studies. Substituting with other hericenones without verification risks data irreproducibility. Source only authenticated, assay-verified material (HPLC, ≥98%) to ensure assay fidelity across neurotrophic, anti-inflammatory, and metabolic enzyme panels.

Molecular Formula C35H54O6
Molecular Weight 570.8 g/mol
CAS No. 141996-36-3
Cat. No. B15294016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHericenone F
CAS141996-36-3
Molecular FormulaC35H54O6
Molecular Weight570.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C2CCC(OC2=C1C=O)(C)CC(=O)C=C(C)C)OC
InChIInChI=1S/C35H54O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-33(38)40-26-28-23-32(39-5)30-20-21-35(4,24-29(37)22-27(2)3)41-34(30)31(28)25-36/h22-23,25H,6-21,24,26H2,1-5H3
InChIKeyACYSSVIUKOTZQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hericenone F (CAS 141996-36-3): Bioactive Meroterpenoid from Lion's Mane Mushroom for Neurotrophic and Anti-Inflammatory Research


Hericenone F (CAS 141996-36-3) is a benzaldehyde-derived meroterpenoid isolated predominantly from the fruiting bodies of Hericium erinaceus (Lion's Mane mushroom) [1]. It is one of approximately 24 known hericenones, a class characterized by a polyketide-terpenoid hybrid structure that includes a geranyl side chain attached to a resorcinol-derived core [2]. Hericenone F exhibits several distinct bioactivities: it stimulates nerve growth factor (NGF) synthesis in vitro, suppresses nitric oxide (NO) production indicative of anti-inflammatory activity, and inhibits pancreatic lipase—a profile that differs from closely related hericenones such as C, D, and E [3].

Why Hericenone F Cannot Be Substituted with Other Hericenones in Targeted Research Applications


Hericenones share a common benzaldehyde scaffold, but minor structural variations—particularly in the fatty acid ester side chain and substitution pattern on the chroman ring—confer sharply divergent bioactivity profiles [1]. For instance, hericenone C and D are potent NGF stimulators, yet hericenone F exhibits negligible ER stress-protective activity while its 3‑hydroxy derivative shows dose‑dependent protection, demonstrating that a single hydroxyl group dictates functional specificity [2]. Furthermore, hericenone F is uniquely associated with anti‑inflammatory activity (correlating with NO reduction in specific H. erinaceus strains) and lipase inhibition—activities not uniformly shared across the hericenone class [3]. Therefore, substituting hericenone F with another hericenone without prior quantitative verification risks introducing unwanted or absent bioactivity, compromising experimental reproducibility and procurement validity.

Quantitative Differentiation of Hericenone F from Closest Hericenone Analogs


NGF Secretion Potency: Hericenone F vs. Hericenones C, D, E, and H in Mouse Astroglial Cells

Hericenone F stimulates NGF secretion in mouse astroglial cells, but its potency differs markedly from that of its close analogs hericenones C, D, E, and H. In the presence of 33 µg/mL hericenone F, cells secreted approximately 23.5 ± 1.0 pg/mL NGF, which is comparable to hericenone C (23.5 ± 1.0 pg/mL) but significantly higher than hericenone D (10.8 ± 0.8 pg/mL) and hericenone E (13.9 ± 2.1 pg/mL) [1]. Hericenone H exhibits the highest secretion (45.1 ± 1.1 pg/mL), establishing a clear potency ranking: H > C ≈ F > E > D. This demonstrates that hericenone F occupies an intermediate potency tier among the major hericenones.

NGF synthesis Neurotrophic activity In vitro bioassay

Anti-Inflammatory Activity: Hericenone F Content Correlates with NO Suppression in H. erinaceus Strains

Among three H. erinaceus strains analyzed, the KFRI-1093 strain exhibited the highest hericenone F content (5.408 ± 0.420 mg/g) and simultaneously produced the strongest reduction in LPS/IFN-γ‑induced nitric oxide (NO) generation in RAW264.7 macrophages—a 39.6% reduction relative to control [1]. In contrast, the KFRI-1453 strain, which contained the highest hericenone D content (4.657 ± 0.462 mg/g), showed weaker NO inhibition. The anti-inflammatory effect of KFRI-1093 was specifically attributed to its elevated hericenone F content, not to hericenone C or D, which were present at lower levels in that strain [1].

Anti-inflammatory Nitric oxide inhibition Strain-specific content

Lipase Inhibition: Hericenone F Identified as One of Four Active Hericenones

In a pancreatic lipase inhibition assay, hericenone F was identified alongside hericenones C, D, and G as one of only four lipase-inhibitory compounds isolated from an H. erinaceus ethanol extract [1]. While the study did not report individual IC₅₀ values for each hericenone, the identification of hericenone F as an active principle distinguishes it from other hericenones (e.g., hericenone E) that were not reported to inhibit lipase in this screening. This positions hericenone F within a specific subset of hericenones possessing dual NGF‑stimulating and lipase‑inhibitory activities.

Lipase inhibition Anti-obesity Enzyme assay

ER Stress Protection: Hericenone F Lacks Activity Compared to 3-Hydroxyhericenone F

In an assay measuring protection against endoplasmic reticulum (ER) stress‑dependent Neuro2a cell death, hericenone F exhibited no protective activity at a concentration of 10 µg/mL [1]. In stark contrast, 3‑hydroxyhericenone F—a compound differing only by the addition of a single hydroxyl group—showed dose‑dependent protective activity under identical conditions. Hericenone I and hericenone J were similarly inactive. This negative result for hericenone F is a critical differentiation point: it establishes that hericenone F does not possess ER stress‑suppressive activity, unlike its hydroxylated derivative, and thus should not be used for applications requiring this specific neuroprotective mechanism.

ER stress Neuroprotection Structure-activity relationship

Quantitative Content Variation: Hericenone F vs. C and D in H. erinaceus Strains

HPLC/UV analysis of three H. erinaceus strains revealed that hericenone F content varies significantly across strains and is not uniformly the most abundant hericenone. In the KFRI-1093 strain, hericenone F content was 5.408 ± 0.420 mg/g, exceeding the content of hericenone D (3.215 ± 0.350 mg/g) and hericenone C (2.891 ± 0.310 mg/g) in the same strain [1]. However, in the Norugungdenglee-2 strain, hericenone C content reached 8.289 ± 0.593 mg/g—the highest among all compounds—while hericenone F content in that strain was lower (exact value not reported) [1]. This strain‑dependent variability underscores the need for compound‑specific quantification rather than relying on total hericenone content.

HPLC quantification Strain selection Content standardization

Total Synthesis Feasibility: Hericenone F Now Accessible via Unified Synthetic Route

The first total syntheses of hericenones C–H, including hericenone F, were achieved in 2021 [1]. This unified synthetic route provides reliable access to hericenone F without dependence on natural extraction, which is subject to seasonal and strain variability. Additionally, the synthesis enabled the revision of the structure of 'putative 3‑hydroxyhericenone F' to hericenone Z, clarifying the correct structural identity for future SAR studies [1]. Prior to this work, hericenone F was only obtainable through isolation, limiting supply for extensive biological evaluation.

Total synthesis Medicinal chemistry Structure revision

High-Value Research and Industrial Applications for Hericenone F Based on Verified Differentiation


Neurotrophic Factor Screening Assays Requiring Intermediate NGF Induction Potency

Use hericenone F as a positive control or test compound in astroglial NGF secretion assays where a moderate (~23 pg/mL) induction level is desired, avoiding the supraphysiological stimulation of hericenone H (~45 pg/mL) or the weak induction of hericenone D/E [1]. This potency tier is suitable for studying physiologically relevant NGF upregulation without excessive pathway activation.

Anti-Inflammatory Drug Discovery Focused on NO Pathway Modulation

Employ hericenone F or hericenone F‑rich extracts (specifically from KFRI-1093 strain) in assays measuring LPS/IFN‑γ‑induced NO production in macrophages, where it reduces NO generation by approximately 40% [1]. This application is contraindicated for hericenone D‑rich extracts, which show weaker NO suppression.

Dual-Activity Screening for NGF Induction and Lipase Inhibition

Utilize hericenone F in panels designed to identify compounds with both neurotrophic and metabolic enzyme‑modulating activities. Hericenone F is one of only four hericenones identified as pancreatic lipase inhibitors, offering a polypharmacological profile not shared by hericenone E [1].

Negative Control for ER Stress‑Mediated Neuroprotection Studies

Include hericenone F as a structurally matched negative control when evaluating the ER stress‑protective activity of 3‑hydroxyhericenone F or other hydroxylated hericenone derivatives. Its complete lack of activity at 10 µg/mL [1] validates that any observed protection is due to the hydroxyl substituent rather than the core scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hericenone F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.